5-Iodo-1-pentène

Vue d'ensemble

Description

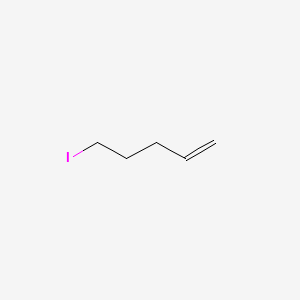

5-Iodo-1-pentene is a useful research compound. Its molecular formula is C5H9I and its molecular weight is 196.03 g/mol. The purity is usually 95%.

The exact mass of the compound 5-Iodo-1-pentene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Iodo-1-pentene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Iodo-1-pentene including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse Organique

5-Iodo-1-pentène: est un réactif polyvalent en synthèse organique. Il peut être utilisé pour introduire de l'iode dans une molécule, ce qui est une étape cruciale dans diverses voies de synthèse. Par exemple, il peut participer à des réactions de Heck, où l'iode agit comme un groupe partant, permettant la formation de liaisons carbone-carbone .

Science des Matériaux

En science des matériaux, This compound peut être utilisé pour modifier les propriétés de surface des matériaux. En attachant ce composé à la surface de nanoparticules, les chercheurs peuvent modifier leur hydrophobicité ou leur hydrophilie, ce qui est essentiel pour créer des nanomatériaux sur mesure pour des applications spécifiques .

Chimie Médicinale

Ce composé est également important en chimie médicinale, où il peut être utilisé comme un bloc de construction pour la synthèse de produits pharmaceutiques. Sa partie iode est particulièrement utile dans la création d'agents de contraste radiologique pour des techniques d'imagerie comme les scanners CT .

Chimie des Polymères

This compound: peut agir comme un monomère dans la production de polymères. Grâce à diverses techniques de polymérisation, il peut être incorporé dans des polymères pour introduire une fonctionnalité iode, qui peut être ensuite utilisée dans des modifications post-polymérisation .

Chimie Analytique

En chimie analytique, This compound peut être utilisé comme un composé standard ou de référence dans des méthodes telles que la chromatographie en phase gazeuse (GC). Son temps de rétention distinct aide à l'identification et à la quantification de composés volatils similaires .

Chimie Agricole

La composante iode de This compound peut être utilisée dans la synthèse d'agrochimiques. Ces composés peuvent être conçus pour libérer de l'iode lentement, offrant un moyen contrôlé de fournir des nutriments essentiels aux cultures .

Science de l'Environnement

En science de l'environnement, This compound peut être étudié pour son comportement dans l'atmosphère. Comprendre sa réactivité et sa dégradation peut aider à évaluer son impact sur la qualité de l'air et son rôle potentiel dans la chimie atmosphérique .

Éducation Chimique

Enfin, This compound sert d'excellent exemple en éducation chimique pour illustrer des concepts tels que l'halogénation, les réactions d'élimination et l'utilisation de composés organoiodiques en synthèse .

Propriétés

IUPAC Name |

5-iodopent-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9I/c1-2-3-4-5-6/h2H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTEUBQCAVFVWBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450851 | |

| Record name | 5-IODO-1-PENTENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7766-48-5 | |

| Record name | 5-IODO-1-PENTENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodopent-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 5-Iodo-1-pentene used in the synthesis of complex molecules?

A1: 5-Iodo-1-pentene serves as a valuable building block in organic synthesis, particularly for constructing ring systems. For instance, it reacts with tert-butyllithium to generate an sp3 carbon nucleophile, which then undergoes a 5-endo-trig cyclization with gem-difluoroolefins to yield 1-fluorocyclopentenes []. This reaction demonstrates its utility in accessing fluorinated carbocycles, important structural motifs in medicinal chemistry. Furthermore, 5-Iodo-1-pentene can be utilized to alkylate 3-(Phenylthio)-4-(Trimethylsilyl)-3-Sulfolene. Subsequent thermal reactions lead to the formation of dienes, which undergo intramolecular Diels-Alder reactions to yield bicyclic compounds like bicyclo[4.3.0]nonene and bicyclo[4.4.0]decene []. This example showcases its versatility in constructing complex polycyclic frameworks found in natural products and bioactive compounds.

Q2: Can you provide an example of 5-Iodo-1-pentene's application in developing potential pharmaceutical agents?

A2: Researchers have investigated 5-Iodo-1-pentene's utility in synthesizing potential cerebral perfusion agents. Specifically, it was used in the preparation of a 1,4-disubstituted dihydropyridine analogue, 1-(E-1[125I]iodo-1-penten-5-yl)-4-(β-N-acetylaminoethyl)-1,4-dihydropyridine ([125I]10) []. This radiolabeled compound exhibited promising properties in rat studies, demonstrating its ability to cross the blood-brain barrier.

Q3: Has 5-Iodo-1-pentene been used in the development of myocardial imaging agents?

A3: Yes, researchers have explored 5-Iodo-1-pentene's potential in developing myocardial imaging agents. It served as a key intermediate in synthesizing various radioiodinated iodopentenyl-trisubstituted phosphonium, arsonium, and ammonium iodides []. These compounds were designed to target the myocardium, the muscular tissue of the heart. While the specific compound derived from 5-Iodo-1-pentene is not mentioned, the research highlights its role as a synthetic precursor for exploring new imaging agents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

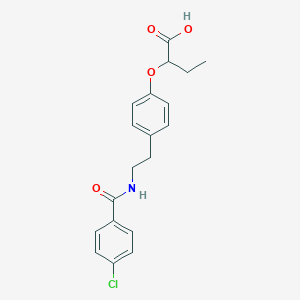

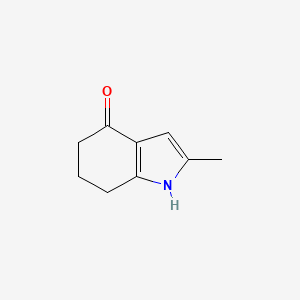

![2-(2-((4-fluorobenzyl)thio)-4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetic acid](/img/structure/B1588508.png)